Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl ester and a bromobenzyl sulfanyl group
Preparation Methods
The synthesis of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Bromobenzyl Sulfanyl Group: The bromobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with a thiol derivative of the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.
Chemical Reactions Analysis
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The triazole and pyrimidine rings can participate in condensation reactions with various electrophiles, leading to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in medicinal chemistry.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and receptors, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has a similar triazolopyrimidine core but differs in the functional groups attached to the ring system.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a pyrimidine ring with different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN4O2S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
GGMGSLPFKGNAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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